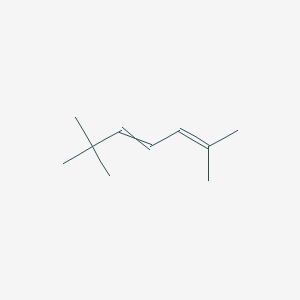

2,6,6-Trimethylhepta-2,4-diene

Description

Structure

3D Structure

Properties

CAS No. |

114444-92-7 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

2,6,6-trimethylhepta-2,4-diene |

InChI |

InChI=1S/C10H18/c1-9(2)7-6-8-10(3,4)5/h6-8H,1-5H3 |

InChI Key |

HRPDOMKMPKLUAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC=CC(C)(C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6,6 Trimethylhepta 2,4 Diene and Its Stereoisomers

Transition Metal-Catalyzed Approaches to 1,3-Dienes

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful and efficient pathways for the formation of carbon-carbon bonds. researchgate.net For the synthesis of 1,3-dienes, these methods offer unparalleled control over stereochemistry and regioselectivity, which is crucial for constructing complex targets. researchgate.net The development of these catalytic systems aligns with the principles of green chemistry by offering atom- and step-economical routes. researchgate.net

Cross-Coupling Reactions for Diene Formation (e.g., Suzuki-Miyaura, Negishi, Mizoroki-Heck)

Cross-coupling reactions are fundamental tools for forging C(sp²)–C(sp²) bonds to create the 1,3-diene backbone. researchgate.netmdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium. mt.comwikipedia.org

Suzuki-Miyaura Coupling : This reaction couples an organoboron species (like a boronic acid or ester) with a vinyl halide or triflate. mt.comwikipedia.org It is widely used due to the stability and low toxicity of the boron reagents. The stereochemistry of the reacting partners is generally retained, making it a reliable method for the stereoselective synthesis of dienes. mdpi.com However, challenges such as stereo scrambling can occur with certain substrates. mdpi.com

Negishi Coupling : This method utilizes an organozinc reagent as the nucleophilic partner, coupling with a vinyl halide. mt.com Organozinc compounds are highly reactive, often leading to faster reaction times and milder conditions compared to other methods.

Mizoroki-Heck Reaction : Unlike the Suzuki or Negishi reactions, the Mizoroki-Heck reaction couples an alkene with a vinyl halide or triflate. mdpi.commt.com This approach avoids the pre-formation of organometallic reagents, making it highly atom-economical. mdpi.com Nickel-catalyzed versions of the Mizoroki-Heck reaction have been developed to achieve divergent arylation of dienes, offering control over linear versus branched products through the choice of ligands and additives. nih.gov A patent for the synthesis of (2Z,4E)-3,6,6-trimethylhepta-2,4-dienal, a compound structurally analogous to the target diene, utilizes a tandem propargyl Claisen rearrangement and hydrogen transfer, highlighting alternative advanced strategies for related structures. google.com

| Reaction Name | Nucleophilic Partner | Electrophilic Partner | Typical Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Vinyl Halide/Triflate | Palladium Complex | Stable reagents, good stereocontrol. mt.commdpi.com |

| Negishi | Organozinc (e.g., R-ZnX) | Vinyl Halide/Triflate | Palladium or Nickel Complex | High reactivity, mild conditions. mt.com |

| Mizoroki-Heck | Alkene | Vinyl Halide/Triflate | Palladium or Nickel Complex | Atom-economical, avoids pre-functionalized nucleophiles. mdpi.comnih.gov |

Catalytic Reductive Coupling of Internal Alkynes for Penta-Substituted Diene Construction

The direct reductive coupling of two alkynes is a highly efficient and atom-economical strategy for rapidly assembling highly substituted 1,3-dienes. rsc.org This method is particularly relevant for synthesizing pentasubstituted dienes like 2,6,6-trimethylhepta-2,4-diene. However, the intermolecular coupling of two different unsymmetrical internal alkynes presents significant challenges in controlling for self-dimerization versus cross-coupling, as well as achieving high regio- and stereoselectivity. rsc.org

Recent advancements have shown that nickel-catalyzed reductive coupling can overcome these limitations. rsc.orgwiley.com By employing a hemilabile directing group strategy, it is possible to control the regioselectivity of the coupling between two unsymmetrical internal alkynes. rsc.org This approach allows for the synthesis of synthetically challenging pentasubstituted 1,3-dienes with good yields and high selectivity. rsc.org A dinickel complex has also been reported to catalyze the dimerization and hydrocarbofunctionalization of unsymmetrical internal alkynes with organoborons, yielding a range of pentasubstituted 1,3-dienes with excellent regio- and stereoselectivities. sioc.ac.cn

| Parameter | Condition |

|---|---|

| Catalyst | Ni(OAc)₂·4H₂O / Phox ligand |

| Reducing Agent | Zn⁰ |

| Solvent | TFE (2,2,2-Trifluoroethanol) |

| Selectivity | High regio- and enantioselectivity (mostly >20:1 rr, >90% ee) |

Carbon(sp²)–Hydrogen Activation and Functionalization Strategies in Diene Synthesis

The direct functionalization of carbon-hydrogen (C–H) bonds is an emerging and powerful tool for carbon-carbon bond formation, embodying the principles of step- and atom-economy. mdpi.comsigmaaldrich.com For 1,3-diene synthesis, the direct alkenylation of a vinylic C(sp²)–H bond is particularly attractive because it uses readily available alkenes as starting materials and reduces the number of synthetic steps required compared to traditional cross-coupling reactions. mdpi.com

A key challenge in C–H activation is controlling the site-selectivity, as most organic molecules contain multiple C–H bonds. acs.org The use of directing groups has become the most successful strategy to address this issue. acs.org A directing group, which is part of the substrate, coordinates to the metal catalyst and positions it in close proximity to a specific C–H bond, enabling selective activation. sigmaaldrich.com Palladium(II)-mediated C(alkenyl)–H activation, for example, has been used to couple alkenes containing a directing group with an electron-poor alkene partner to generate highly functionalized conjugated dienes with excellent yield and stereoselectivity. mdpi.com Photoredox catalysis has also enabled the direct C(sp²)−H/C(sp²)−H cross-coupling between two different alkenes under external oxidant-free conditions, providing a greener alternative to some transition-metal-catalyzed methods. mdpi.com

Stereoselective Nickel-Catalyzed Reactions

Nickel catalysis has become increasingly prominent in the synthesis of 1,3-dienes due to the element's lower cost and unique reactivity compared to palladium. wiley.comnih.gov Nickel catalysts have been successfully applied in a wide range of transformations to produce dienes with high levels of chemo-, regio-, and stereoselectivity.

Key stereoselective nickel-catalyzed reactions for diene synthesis include:

Hydrofunctionalization : The addition of H-X across a diene system can be controlled with high selectivity. Asymmetric hydroarylation and hydroamination reactions of 1,3-dienes, for instance, provide access to valuable chiral allylic compounds. nih.govchinesechemsoc.org

Reductive Coupling : As discussed previously, nickel is highly effective in the reductive coupling of alkynes to form highly substituted 1,3-dienes. rsc.org It also catalyzes the reductive coupling of aldehydes with electron-deficient 1,3-dienes to afford deoxypropionate products. acs.org

Mizoroki-Heck Reactions : Nickel catalysts can provide complementary selectivity to palladium in Heck-type reactions, enabling the synthesis of either linear or branched diene products by tuning the ligand and reaction conditions. nih.gov

Multi-Component Reactions : Nickel catalysis can facilitate complex cascade reactions, such as four-component reactions involving two terminal alkynes, an aryl boroxine, and a perfluoroalkyl iodide, to construct polysubstituted 1,3-dienes in a single step. nih.gov

The versatility of nickel catalysis makes it a powerful tool for accessing a diverse range of diene structures, including those with challenging substitution patterns and stereochemistry. wiley.com

Modern Organic Synthesis Transformations for Diene Construction

Beyond transition metal catalysis, other modern synthetic transformations have been developed to provide novel and efficient routes to conjugated dienes. These methods often rely on unique reaction mechanisms to achieve high selectivity in the construction of complex olefinic systems.

Halonium-Promoted 1,2-Sulfur Migration from Propargylic Thioethers

A recently developed method for synthesizing highly substituted conjugated 1,3-dienes involves a halonium-promoted 1,2-sulfur migration from propargylic thioethers. rsc.orgnih.gov In this reaction, the propargylic thioether is activated by a halonium source, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), under mild conditions. rsc.org

The proposed mechanism involves the activation of the alkyne by the halonium ion, followed by an anti-nucleophilic attack by the sulfur atom. rsc.org This forms a key sulfonium (B1226848) intermediate, which then undergoes an elimination reaction, assisted by the succinimidate anion, to release the final conjugated diene product. rsc.org This transformation is notable for its ability to generate 1-halo-2-thio-1,3-dienes with high yields and generally good control over the diastereoselectivity of the newly formed tetrasubstituted alkene. rsc.orgresearchgate.net The resulting dienes are highly functionalized, bearing both a halide and a sulfur-based substituent that can be used for further synthetic modifications. rsc.orgresearchgate.net

Silaboration and Subsequent Cross-Coupling Strategies for Highly Functionalized Dienes

The silaboration of unsaturated systems, followed by cross-coupling reactions, presents a powerful pathway to highly functionalized dienes. This strategy typically involves the addition of a silicon-boron reagent across a π-system, such as an alkyne, allene (B1206475), or diene, catalyzed by a transition metal, most commonly palladium or platinum. researchgate.netacs.org The resulting vinyl- or allyl-silane-boronate esters are versatile intermediates that can undergo selective sequential cross-coupling reactions.

A key approach involves the palladium-catalyzed silaboration of 1,3-enynes to generate 1,3-dienyl-2-silanols. acs.orgnih.gov These intermediates can then participate in subsequent Hiyama-Denmark cross-coupling with aryl iodides. A notable feature of this method is the tunable site selectivity, which is controlled by the choice of activator. For instance, using strong bases like NaOt-Bu promotes an allylic rearrangement to yield 1,2-dienes (allenes), whereas activators such as Ag₂O or Bu₄NF·3H₂O lead to the stereo- and site-selective formation of tetra- and trisubstituted 1,3-dienes. acs.orgnih.gov

Palladium complexes also effectively catalyze the regioselective addition of a Si-B bond to allenes. researchgate.net The regioselectivity is often dependent on the electronic nature of the substituents on the allene. The resulting 2-borylallylsilanes are valuable building blocks for further functionalization, such as in Suzuki-Miyaura coupling reactions to produce 2-arylallylsilanes. researchgate.net A multi-component approach combining allenamides, alkynes, and a silylborane reagent (e.g., Me₂PhSiBpin) under palladium catalysis offers an atom-economical route to skipped 1,4-dienes decorated with both boryl and silyl (B83357) groups. cardiff.ac.ukresearchgate.net

| Starting Material | Reagents & Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 1,3-Enyne | 1) Pd-catalyst, Silylborane 2) Aryl iodide, Ag₂O or Bu₄NF·3H₂O | Substituted 1,3-Diene | Site-selective formation of 1,3-dienes over allenes. acs.orgnih.gov | acs.org, nih.gov |

| Terminal Allene | Pd-catalyst, (dimethylphenylsilyl)pinacolborane | 2-Borylallylsilane | Regioselective addition to internal or terminal C=C bond based on substituents. researchgate.net | researchgate.net |

| Allenamide + Alkyne | Pd-catalyst, Me₂PhSiBpin | Silaborate-functionalized skipped 1,4-diene | Atom- and step-economical multicomponent reaction. cardiff.ac.ukresearchgate.net | cardiff.ac.uk, researchgate.net |

Wittig Reactions and Olefination Methods for Diene Synthesis (e.g., for erythro-2,3,6-trimethylhepta-4,6-dien-1-yl acetate)

The Wittig reaction and related olefination methods are cornerstone strategies for the synthesis of alkenes and can be effectively extended to the stereoselective construction of 1,3-dienes. nih.govorganic-chemistry.org A prominent example directly relevant to derivatives of the target compound is the synthesis of erythro-2,3,6-trimethylhepta-4,6-dien-1-yl acetate (B1210297), a precursor to the terpene lasiol. researchgate.netresearchgate.net This synthesis was achieved via the Wittig reaction of (methallylidene)triphenylphosphorane with erythro-4-acetoxy-2,3-dimethylbutanal. The reaction yielded a mixture of (4E) and (4Z) isomers of the diene product in an 85:15 ratio, demonstrating the utility of this method for creating complex diene structures. researchgate.netresearchgate.net

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly give (E)-alkenes. organic-chemistry.org This principle can be applied to control the geometry of one of the double bonds in the target diene system.

Beyond the classic Wittig reaction, other olefination protocols are widely used. The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions, is a popular alternative that often provides excellent (E)-selectivity and uses water-soluble phosphate (B84403) byproducts that are easily removed. Lithiated allylic phosphonates, for example, react efficiently with various aldehydes to produce terminal 1,3-dienes with high selectivity for the (E)-isomer. organic-chemistry.org The Julia-Kocienski olefination is another powerful method that can provide predictable (E/Z)-selectivity in diene synthesis, with the outcome often depending on the aldehyde structure and reaction conditions. acs.org

| Method | Reactants | Product Example | Selectivity | Reference |

|---|---|---|---|---|

| Wittig Reaction | (methallylidene)triphenylphosphorane + erythro-4-acetoxy-2,3-dimethylbutanal | erythro-2,3,6-trimethylhepta-4,6-dien-1-yl acetate | 85:15 mixture of E/Z isomers. researchgate.netresearchgate.net | researchgate.net, researchgate.net |

| Horner-Wadsworth-Emmons | Lithiated allylic phosphonates + Aldehydes | Terminal 1,3-dienes | High (E)-selectivity. organic-chemistry.org | organic-chemistry.org |

| Julia-Kocienski Olefination | Sulfone + Aldehyde | 1,3-Dienes | Predictable (E/Z) selectivity based on aldehyde and conditions. acs.org | acs.org |

Ligand-Enabled Sequential Dehydrogenation Pathways for Aliphatic Acids

A highly innovative and efficient method for synthesizing 1,3-dienes involves the palladium(II)-catalyzed sequential dehydrogenation of free aliphatic acids. nih.govnih.gov This approach is particularly attractive as it constructs the conjugated diene system in a single step from readily available starting materials via β-methylene C-H activation. acs.orgresearchgate.net A key to the success of this transformation is the use of specially designed bidentate ligands, such as quinoline-pyridone ligands, which enable the catalytic cycle to proceed efficiently. researchgate.net

The reaction demonstrates broad substrate compatibility, tolerating a variety of functional groups and complex aliphatic acid structures, including fatty acids and even the antiasthmatic drug seratrodast. nih.govacs.org The process is highly selective for the formation of E,E-1,3-dienes. nih.gov This methodology offers a powerful late-stage functionalization strategy, as the diene moiety is often labile and best introduced near the end of a synthetic sequence. nih.govacs.org The utility of this method has been showcased by the one-step synthesis of natural products like sorbic acid and a precursor to piperine. nih.govresearchgate.net

| Aliphatic Acid Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Hexanoic acid | Pd(OAc)₂ / Quinoline-pyridone ligand | (2E,4E)-Hexa-2,4-dienoic acid (Sorbic acid) | Good | nih.gov, researchgate.net |

| Various linear and branched acids | Pd(II) / Bidentate ligand | Corresponding E,E-1,3-dienes | Moderate to High | acs.org, nih.gov |

| Seratrodast | Pd(OAc)₂ / Quinoline-pyridone ligand | Dehydrogenated seratrodast | 49% | acs.org |

| Fatty acids | Pd(II) / Bidentate ligand | Conjugated dienoic acids | Up to 67% | acs.org |

Atom-Economical Rearrangements (e.g., Enyne Metathesis, Propargyl Claisen Rearrangement)

Atom-economical rearrangements provide elegant and efficient routes to conjugated dienes by reorganizing the atoms of a starting material without the loss of fragments.

Enyne Metathesis: This reaction joins an alkene and an alkyne to form a 1,3-diene, catalyzed by ruthenium carbene complexes such as Grubbs' catalysts. chim.itthieme-connect.com The intermolecular (cross) enyne metathesis is a powerful fragment coupling approach that is inherently atom economical. thieme-connect.comthieme-connect.com A particularly simple and novel variation involves the reaction of an alkyne with ethylene (B1197577) gas, where the ethylene double bond is cleaved and its methylene (B1212753) units are added across the alkyne to generate the 1,3-diene. acs.org While controlling stereochemistry can be a challenge in intermolecular variants, the development of functional group-tolerant ruthenium catalysts has made enyne metathesis a broadly applicable and powerful tool for diene synthesis. thieme-connect.comthieme-connect.comnih.gov

Propargyl Claisen Rearrangement: This chim.itchim.it-sigmatropic rearrangement of propargyl vinyl ethers is a classic method for accessing allenes, but modern variations have adapted it for diene synthesis. csic.es A tandem reaction sequence catalyzed by Rh(I) complexes enables the rearrangement of propargyl vinyl ethers followed by a stereoselective hydrogen transfer. organic-chemistry.orggoogle.com This process generates functionalized (E,Z)-dienals with excellent stereocontrol. The (Z)-stereochemistry of the first double bond arises from a six-membered cyclic transition state in the Claisen rearrangement, while the (E)-stereochemistry of the second double bond is set during the subsequent protodemetalation step. organic-chemistry.orggoogle.com

| Rearrangement Type | Reactants | Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Enyne Metathesis | Alkene + Alkyne | Grubbs' Ru-carbene | 1,3-Diene | Atom-economical C-C bond formation. thieme-connect.com | chim.it, thieme-connect.com |

| Propargyl Claisen Rearrangement | Propargyl vinyl ether | Rh(I) complex | (E,Z)-Dienal | Stereocontrolled synthesis of (E,Z)-dienes. organic-chemistry.org | organic-chemistry.org, google.com |

Multicomponent Reaction Sequences for Highly Substituted Dienes (e.g., Tetra-component Reactions)

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their efficiency, simplicity, and ability to rapidly generate molecular diversity. For the synthesis of highly substituted 1,3-dienes, MCRs involving organoboron compounds have proven particularly effective. beilstein-journals.orgbeilstein-journals.org

An unprecedented tetra-component reaction has been developed for the modular and stereoselective synthesis of multifunctional, tetrasubstituted 1,3-dienes. nih.govd-nb.infonih.gov This methodology is based on the reaction between a borylated dendralene, an organolithium reagent, and two distinct electrophiles. researchgate.net The proposed mechanism involves the in situ formation of a dendralenic boron-ate complex, which then undergoes regioselective carbolithiation. d-nb.inforesearchgate.net This is followed by two sequential and stereoselective electrophilic trapping steps, including a stereoretentive halodeborylation, to furnish the final, highly substituted diene. nih.gov A key advantage of this method is the ability to introduce a wide variety of functional groups "à la carte" onto the diene core, providing a powerful tool for creating complex and synthetically versatile building blocks. nih.govd-nb.info

| Component 1 | Component 2 | Component 3 (E1) | Component 4 (E2) | Key Transformation | Reference |

|---|---|---|---|---|---|

| Borylated Dendralene | Organolithium Reagent | Proton Source (e.g., MeOH) | Halogen Source (e.g., I₂) | Carbolithiation followed by sequential electrophilic trapping. d-nb.infonih.gov | nih.gov, d-nb.info, nih.gov |

Photoredox Catalysis in Diene Construction

Visible-light photoredox catalysis has emerged as a powerful paradigm in organic synthesis, enabling novel transformations under mild conditions by accessing reactive radical intermediates. nih.govacs.org This approach has been successfully applied to the construction of dienes and related structures.

One strategy employs organic single-electron photooxidants, such as triarylpyrylium salts, to catalyze a cyclization/endoperoxidation cascade of 1,5-dienes. beilstein-journals.org This reaction is presumed to proceed through a diene cation radical intermediate, which undergoes a 5-exo cyclization followed by trapping with molecular oxygen to generate complex endoperoxide structures. beilstein-journals.org

Furthermore, the combination of photoredox catalysis with transition metal catalysis opens up new avenues for stereocontrol. A stereodivergent synthesis of both (E)- and (Z)-configured 1,4-dienes has been achieved through a dual photoredox/nickel catalysis system. researchgate.net This method facilitates the reductive coupling of allylic carbonates and vinyl triflates under mild conditions, with the stereoselectivity being tunable. Another application is the three-component amidoazidation of 1,3-dienes, which proceeds under mild photocatalytic conditions to afford functionalized allylic azides. acs.org These methods highlight the potential of photoredox catalysis to construct complex diene systems with high levels of control. nih.govacs.org

| Reaction Type | Substrate | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Cyclization/Endoperoxidation | 1,5-Dienes | Triarylpyrylium salt (photooxidant) | 1,2-Dioxanes (Endoperoxides) | Generation of complex cyclic peroxides from dienes. beilstein-journals.org | beilstein-journals.org |

| Stereodivergent Coupling | Allylic carbonates + Vinyl triflates | Photoredox catalyst + Nickel catalyst | (E)- and (Z)-1,4-Dienes | Tunable stereodivergent synthesis. researchgate.net | researchgate.net |

| Three-component Amidoazidation | 1,3-Dienes | fac-Ir(ppy)₃ (photocatalyst) | 1,2-Amidoazidation products | Mild difunctionalization of dienes. acs.org | acs.org |

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

The synthesis of specific isomers of complex molecules like this compound hinges on the precise control of chemo-, regio-, and stereoselectivity. The advanced methodologies discussed provide a sophisticated toolbox to address these challenges.

Stereoselectivity is paramount for defining the geometry of the two double bonds within the diene core.

Wittig and HWE reactions allow for the construction of a C=C bond with predictable stereochemistry; non-stabilized ylides tend to give Z-alkenes, while HWE reagents and stabilized ylides favor E-alkenes. organic-chemistry.orgorganic-chemistry.org This allows for the selective formation of either the (2E,4E), (2Z,4E), (2E,4Z), or (2Z,4Z) isomer of a diene derivative.

Ligand-enabled dehydrogenation of aliphatic acids is highly selective for producing E,E-1,3-dienes, offering a direct route to this specific isomer. nih.gov

Tandem Propargyl Claisen rearrangement/hydrogen transfer provides a unique pathway to (E,Z)-dienals, a stereochemical arrangement that can be difficult to access otherwise. organic-chemistry.org

Photoredox/nickel dual catalysis offers a remarkable stereodivergent approach, where reaction conditions can be tuned to favor either E- or Z-configured products from the same set of starting materials. researchgate.net

Regioselectivity determines the placement of functional groups on the diene skeleton.

Silaboration of allenes shows regioselectivity controlled by the electronic properties of the allene substituents, directing the silyl and boryl groups to specific positions for further functionalization. researchgate.net

Multicomponent reactions based on borylated dendralenes allow for the highly regioselective introduction of four different substituents onto the diene core through a sequence of controlled carbolithiation and electrophilic trapping steps. nih.govnih.gov

Chemoselectivity is crucial when multiple reactive sites are present in the substrates or intermediates.

The Pd-catalyzed dehydrogenation is chemoselective for free carboxylic acids even in the presence of other functionalities like esters or ketones. acs.org

Orthogonal cross-coupling of intermediates from silaboration, such as boryl- and silyl-functionalized dienes, allows for the selective reaction of one site (e.g., the C-B bond in a Suzuki-Miyaura coupling) while leaving the other (the C-Si bond) intact for subsequent transformations. cardiff.ac.uk

By strategically combining these principles, chemists can design synthetic routes that precisely assemble complex targets like stereoisomers and functionalized derivatives of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| erythro-2,3,6-trimethylhepta-4,6-dien-1-yl acetate |

| (methallylidene)triphenylphosphorane |

| erythro-4-acetoxy-2,3-dimethylbutanal |

| lasiol |

| seratrodast |

| sorbic acid |

| piperine |

| Me₂PhSiBpin ((dimethylphenylsilyl)pinacolborane) |

| NaOt-Bu (Sodium tert-butoxide) |

| Ag₂O (Silver(I) oxide) |

| Bu₄NF·3H₂O (Tetrabutylammonium fluoride (B91410) trihydrate) |

| fac-Ir(ppy)₃ (tris(2-phenylpyridinato)iridium(III)) |

Control of Diene Geometry and Configuration (E/Z Isomerism)

The geometric configuration of the double bonds in a conjugated diene system is a critical factor that influences its physical properties and reactivity. The synthesis of specific E/Z isomers of this compound and related structures requires methods that offer high levels of stereocontrol.

Detailed research findings indicate that transition-metal-catalyzed reactions are particularly effective for this purpose. A notable example is the stereo-controlled synthesis of (E,Z)-dienals via a tandem Rhodium(I)-catalyzed propargyl Claisen rearrangement. google.com This method provides a pathway to dienals with a specific (2Z,4E) configuration, which are direct precursors to the target diene skeleton. The reaction mechanism involves the rearrangement of a propargyl vinyl ether, where the catalyst directs the stereochemical outcome of the newly formed double bonds.

Another powerful strategy for controlling diene geometry is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) olefination. mdpi.com The stereochemical outcome of these reactions is highly dependent on the nature of the phosphonium (B103445) ylide and the reaction conditions.

Non-stabilized ylides typically favor the formation of Z-alkenes.

Stabilized ylides , as used in the HWE reaction, generally yield E-alkenes with high selectivity. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings, also provide reliable routes to stereodefined dienes. These methods involve coupling pre-functionalized alkenyl partners with a predefined stereochemistry, thus preserving the geometry in the final product. mdpi.com For instance, the coupling of a (Z)-vinylic halide with a (E)-vinylic boronic acid can produce a (2Z,4E)-diene.

Table 1: Comparison of Methods for E/Z-Selective Diene Synthesis

| Method | Typical Selectivity | Key Reagents/Catalysts | Substrate Example | Product Configuration |

|---|---|---|---|---|

| Rh(I)-Catalyzed Claisen Rearrangement | High Z,E selectivity | Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer | Propargyl vinyl ether | (2Z,4E)-dienal google.com |

| Horner-Wadsworth-Emmons | High E selectivity | Phosphonate ester, NaH | α,β-Unsaturated aldehyde | (E)-diene mdpi.com |

| Wittig Reaction (Stabilized Ylide) | High E selectivity | Stabilized phosphonium ylide | Aldehyde | (E)-diene |

| Wittig Reaction (Unstabilized Ylide) | High Z selectivity | Unstabilized phosphonium ylide, salt-free conditions | Aldehyde | (Z)-diene |

Diastereoselective Synthetic Routes to Substituted Heptadienes

The synthesis of substituted heptadienes, where multiple stereocenters exist, demands diastereoselective control to isolate a single diastereomer. Such control is often achieved by leveraging substrate-based steric or electronic biases, or through the influence of chiral reagents.

A prominent approach involves the diastereoselective desymmetrization of symmetric dienes. mdpi.com This can be accomplished through various reactions, including cycloadditions and ring-closing metathesis, where a prochiral substrate is converted into a chiral product with high diastereoselectivity. For example, the ring-closing metathesis of a prochiral triene containing a stereogenic center can lead to the formation of a cyclic diene with excellent diastereomeric ratio (dr). mdpi.com

Intramolecular cyclization reactions of acyclic precursors are also a powerful tool. The cyclization of 1,6- or 1,7-dienes using zirconocene (B1252598) complexes can generate metallacycles that, upon reaction with an electrophile, yield carbocyclic products with multiple new stereogenic centers. benthamdirect.com The stereochemical outcome of these reactions can often be predicted and controlled, leading to high diastereoselectivity. benthamdirect.com

The synthesis of natural products often showcases exquisite diastereocontrol. For instance, the synthesis of a precursor to the ant pheromone (-)-lasiol, erythro-2,3,6-trimethylhepta-4,6-dien-1-ol acetate, was achieved via a Wittig reaction between (methallylidene)triphenylphosphorane and erythro-4-acetoxy-2,3-dimethylbutanal. researchgate.netresearchgate.net This reaction established the diene moiety while retaining the erythro (anti) configuration of the pre-existing vicinal methyl groups, demonstrating excellent substrate-controlled diastereoselectivity. researchgate.net

Enantioselective Pathways and Chiral Auxiliary Applications

Achieving enantioselectivity in the synthesis of chiral dienes is a significant challenge, often addressed through asymmetric catalysis or the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is cleaved to reveal the enantiomerically enriched product. researchgate.net

Evans' oxazolidinones and Oppolzer's sultams are well-known chiral auxiliaries widely employed in Diels-Alder reactions to control facial selectivity. numberanalytics.com By attaching the auxiliary to the diene or dienophile, the cycloaddition proceeds with high diastereoselectivity. Subsequent removal of the auxiliary yields the chiral cyclic product with high enantiomeric excess (ee). acs.org For example, a chiral oxazolidinone can be used to prepare chiral 2-amido-1,3-dienes, which then undergo diastereoselective Diels-Alder reactions. acs.org

Asymmetric catalysis offers a more atom-economical approach. Chiral diene ligands, when complexed with transition metals like rhodium, have proven to be highly effective catalysts for a range of asymmetric transformations. d-nb.infonsf.govsigmaaldrich.com These chiral metal complexes can catalyze reactions such as 1,4-additions of organoboron reagents to α,β-unsaturated systems with high enantioselectivity. d-nb.inforesearchgate.net The synthesis of the chiral diene ligands themselves can be a complex process, sometimes requiring enzymatic resolution or the use of chiral pool starting materials. d-nb.info

Table 2: Enantioselective Strategies for Chiral Diene Synthesis

| Strategy | Method | Chiral Source | Typical ee (%) | Key Features |

|---|---|---|---|---|

| Chiral Auxiliary | Diels-Alder Reaction | Evans' Oxazolidinones | >90 | Auxiliary directs cycloaddition, then is cleaved. acs.org |

| Chiral Auxiliary | Diels-Alder Reaction | Oppolzer's Sultams | >95 | High stereoselectivity and versatility in cycloadditions. numberanalytics.com |

| Asymmetric Catalysis | Rh-Catalyzed 1,4-Addition | Chiral Diene Ligands (e.g., bod*) | 95-99 | Catalyst controls enantioselectivity of C-C bond formation. sigmaaldrich.com |

Enzymatic Dissymmetrization for Chiral Diene Precursors

Biocatalysis provides a powerful and environmentally benign alternative for generating chiral molecules. Enzymatic dissymmetrization involves the use of an enzyme to selectively react with one of two enantiotopic functional groups in a prochiral or meso substrate. mdpi.comresearchgate.net This process can convert a symmetrical starting material into a highly enantiomerically enriched product, theoretically achieving a 100% yield, unlike kinetic resolutions which are limited to 50%. mdpi.com

Lipases are the most commonly used enzymes for this purpose, particularly for the dissymmetrization of meso-diols and their corresponding diacetates. nih.govresearchgate.net For example, the lipase-catalyzed acylation of a meso-diol can selectively acylate one of the two hydroxyl groups, producing a chiral monoacetate with high enantiomeric excess. researchgate.net Conversely, the selective hydrolysis of one ester group in a meso-diacetate can yield the same chiral monoacetate. researchgate.net

These chiral monoacetates are versatile building blocks. The remaining hydroxyl and ester groups can be further manipulated to construct more complex molecules, such as precursors for chiral dienes. For instance, the enzymatic dissymmetrization of meso-2,3-dimethylbutane-1,4-diol has been used to generate chiral intermediates for the synthesis of natural products like (-)-lasiol. researchgate.net The choice of enzyme (e.g., Porcine pancreatic lipase (B570770), Candida antarctica lipase B) and reaction conditions (e.g., solvent, acyl donor) is crucial for achieving high conversion and enantioselectivity. mdpi.commdpi.com This chemoenzymatic approach combines the efficiency of biocatalysis for creating chirality with the versatility of traditional organic synthesis for subsequent transformations. utupub.firesearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (2Z,4E)-3,6,6-trimethylhepta-2,4-dienal |

| erythro-2,3,6-trimethylhepta-4,6-dien-1-ol acetate |

| (-)-lasiol |

| erythro-4-acetoxy-2,3-dimethylbutanal |

| (methallylidene)triphenylphosphorane |

| Evans' oxazolidinones |

| Oppolzer's sultams |

| Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer |

| meso-2,3-dimethylbutane-1,4-diol |

| Porcine pancreatic lipase |

| Candida antarctica lipase B |

| Zirconocene |

| Phosphonium ylide |

| Phosphonate ester |

| Vinylic halide |

| Vinylic boronic acid |

| Propargyl vinyl ether |

| α,β-Unsaturated aldehyde |

| Triene |

| Organoboron reagents |

Advanced Spectroscopic and Chromatographic Characterization in Diene Chemistry Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For diene systems, both ¹H and ¹³C NMR are vital for assigning structure and, critically, the stereochemistry of the double bonds.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. In conjugated dienes like 2,6,6-Trimethylhepta-2,4-diene, the olefinic protons (those directly attached to the double-bond carbons) resonate in a characteristic downfield region, typically between 5.0 and 7.5 ppm. auremn.org This downfield shift is due to the deshielding effect of the π-electron system.

The precise chemical shift and the magnitude of the proton-proton coupling constants (J-values) are highly diagnostic of the geometry of the double bonds. For protons on adjacent olefinic carbons, the coupling constant for a trans configuration is typically larger (J ≈ 11–18 Hz) than for a cis configuration (J ≈ 6–12 Hz). nih.gov In the case of this compound, the protons at the C3, C4, and C5 positions would provide key structural information. The "inside" protons of a conjugated system are generally more deshielded than the "outside" protons. nih.gov

Furthermore, allylic protons (on carbons adjacent to the double bond) also show characteristic shifts and couplings. For instance, the protons of the methyl group at C2 would couple to the C3 proton, providing further structural confirmation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to definitively establish these proton-proton connectivities, even in complex spectra. auremn.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound This table presents expected values based on typical ranges for conjugated diene systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C1-H₃ (from C2-CH₃) | ~1.7 - 1.9 | Doublet | ~1-2 (Allylic coupling) |

| C3-H | ~5.5 - 6.0 | Multiplet | J(H3-H4) ≈ 11-18 (trans) or 6-12 (cis) |

| C4-H | ~6.0 - 6.5 | Multiplet | J(H4-H3), J(H4-H5) |

| C5-H | ~5.6 - 6.2 | Doublet | J(H5-H4) ≈ 11-18 (trans) or 6-12 (cis) |

| C7-H₃ (tert-butyl) | ~1.0 - 1.2 | Singlet | N/A |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. pressbooks.pub In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line, simplifying the analysis of complex structures. The chemical shifts of carbons in diene systems are highly indicative of their electronic environment.

Carbons involved in the C=C double bonds (sp² hybridized) of conjugated dienes typically resonate in the downfield region of the spectrum, from approximately 110 to 150 ppm. libretexts.orgoregonstate.edu The specific chemical shift can help distinguish between internal and terminal olefinic carbons. The geometry of the double bonds also influences the ¹³C chemical shifts. For example, a change from an (E)-configuration to a (Z)-configuration in a conjugated system can cause the involved olefinic and allylic carbons to shift upfield by several ppm. tandfonline.com This effect is a powerful tool for stereochemical assignment. Aliphatic sp³ hybridized carbons, such as the tert-butyl group and the methyl group at C2 in this compound, will appear in the upfield region of the spectrum (typically 10-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents expected values based on typical ranges for conjugated diene systems.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hybridization |

| C1 (from C2-CH₃) | ~15 - 25 | sp³ |

| C2 | ~130 - 140 | sp² |

| C3 | ~120 - 135 | sp² |

| C4 | ~125 - 140 | sp² |

| C5 | ~135 - 150 | sp² |

| C6 | ~30 - 40 | sp³ |

| C7 (tert-butyl) | ~25 - 35 | sp³ |

Mass Spectrometry (MS) Techniques in Identifying Diene Products and Intermediates

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental formula of a compound and can reveal structural details through the analysis of fragmentation patterns. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. For a compound like this compound (C₁₀H₁₈), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte in a mixture. mdpi.com The exact mass of C₁₀H₁₈ is 138.14085 Da, a value that HRMS can readily confirm. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. azolifesciences.com This makes it an ideal tool for analyzing complex mixtures containing multiple diene isomers or other volatile compounds. mdpi.com The sample is first injected into the GC, where components are separated based on their boiling points and interactions with a stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated.

The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. For acyclic hydrocarbons and terpenes, fragmentation often occurs at branched points or allylic positions to form stable carbocations. msu.edulibretexts.org For this compound, characteristic fragmentation pathways would be expected to include:

Loss of a methyl group (CH₃•): leading to a fragment ion at m/z 123.

Loss of a tert-butyl radical (•C(CH₃)₃): This would involve cleavage of the C5-C6 bond, a favorable process due to the formation of a stable tert-butyl radical and a resonance-stabilized C₅ cation. This would produce a prominent peak at m/z 81.

Allylic cleavage: Fragmentation at other positions along the chain can also occur.

By comparing the obtained mass spectra with library databases and using retention index data from the GC, analysts can confidently identify specific isomers within a complex mixture. jeol.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 138 | [C₁₀H₁₈]⁺• | Molecular Ion (M⁺•) |

| 123 | [C₉H₁₅]⁺ | Loss of a methyl radical (M - 15) |

| 81 | [C₆H₉]⁺ | Loss of a tert-butyl radical (M - 57) |

| 41 | [C₃H₅]⁺ | Allyl cation (common hydrocarbon fragment) |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Diene Systems

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels of its chemical bonds. libretexts.org The resulting spectrum provides valuable information about the functional groups present in the molecule. uobasrah.edu.iq

For a conjugated diene such as this compound, several characteristic absorption bands are expected. The vibrations can be categorized as either stretching (a change in bond length) or bending (a change in bond angle). tanta.edu.eglibretexts.org

C-H Stretching: The stretching of C-H bonds where the carbon is sp² hybridized (the carbons of the double bonds) typically gives rise to one or more sharp bands at wavenumbers just above 3000 cm⁻¹ (usually 3010-3100 cm⁻¹). In contrast, the stretching of C-H bonds on sp³ hybridized carbons (like the methyl and tert-butyl groups) appears just below 3000 cm⁻¹ (usually 2850-2960 cm⁻¹).

C=C Stretching: The stretching of the carbon-carbon double bonds is a key diagnostic feature. For an isolated C=C bond, this absorption typically occurs around 1640-1680 cm⁻¹. However, in conjugated dienes, the delocalization of π-electrons slightly weakens the double bonds, causing the absorption bands to shift to a lower frequency. mvpsvktcollege.ac.in Therefore, two bands are often observed in the 1600-1650 cm⁻¹ region, one for the symmetric stretch and one for the asymmetric stretch.

C-H Bending: The out-of-plane bending vibrations of the C-H bonds on the double carbons produce strong absorptions in the "fingerprint region" (below 1500 cm⁻¹). The exact position of these bands can provide further information about the substitution pattern and stereochemistry of the double bonds, often appearing in the 650-1000 cm⁻¹ range.

Table 4: Characteristic Infrared (IR) Absorption Bands for a Conjugated Diene System

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | =C-H (sp²) | 3010 - 3100 | Medium |

| C-H Stretch | -C-H (sp³) | 2850 - 2960 | Strong |

| C=C Stretch | Conjugated Diene | 1600 - 1650 | Medium, often two bands |

| C-H Bend | =C-H (out-of-plane) | 650 - 1000 | Strong |

Advanced Gas Chromatography (GC) for Isomer Separation and Purity Assessment

In the analysis of diene compounds such as this compound, advanced gas chromatography (GC) techniques are indispensable for resolving complex mixtures and accurately determining the purity of the target analyte. The structural similarity among various isomers, including positional and geometric (cis/trans) isomers, necessitates high-resolution separation methods. Furthermore, in the broader context of diene chemistry, where asymmetric synthesis is common, specialized chiral GC methods are crucial for the determination of enantiomeric purity.

High-Resolution GC Techniques for Polyalkenes

High-resolution gas chromatography is essential for the detailed analysis of complex hydrocarbon mixtures, such as those generated during the synthesis or thermal cracking of polyalkenes. researchgate.netresearchgate.net These mixtures often contain a multitude of structural isomers and stereoisomers with very similar physicochemical properties, making their separation a significant analytical challenge. researchgate.net Techniques employing long capillary columns (up to 300 meters), small inner diameters, and thin stationary phase films are utilized to achieve the high efficiency required for resolving these components. vurup.sk

The analysis of products from the thermal decomposition of polymers like polyethylene (B3416737) and polypropylene, which yields a complex array of alkanes, alkenes, and alkadienes, demonstrates the power of high-resolution GC. researchgate.net In such cases, high-efficiency columns can achieve separations with plate numbers up to 490,000, allowing for the detailed identification of individual isomers. researchgate.netresearchgate.net The identification of these separated compounds is often confirmed using hyphenated techniques, primarily gas chromatography-mass spectrometry (GC-MS). researchgate.net For a compound like this compound, high-resolution GC is the primary method to separate its various geometric isomers (e.g., (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z)) and to distinguish it from other structurally similar C10 hydrocarbons that may be present as impurities. The choice of stationary phase is also critical, with non-polar phases like those used in HP-PONA columns being common for hydrocarbon analysis. researchgate.net

| Stationary Phase | Column Dimensions | Temperature Program | Application Summary |

| HP-PONA | 50 m length x 0.2 mm ID x 0.5 µm film thickness | 40°C (5 min), then ramp at 7°C/min | Characterization of dimers and codimers from thermal cycloaddition of C5 dienes. researchgate.net |

| Various (High Efficiency) | Not specified | 40-300°C with a gradient of 1°C/min | Detailed separation of C5-C23 products from polyethylene thermal cracking, resolving n-alkanes, alk-1-enes, and alka-α,ω-dienes. researchgate.netresearchgate.net |

| MEAB (Liquid Crystal) | 90 m length | Isothermal at 90°C | Separation of all trans- and cis- positional isomers of dodecene. vurup.sk |

Chiral GC for Enantiomeric Excess Determination

While the specific molecule this compound is achiral and thus does not form enantiomers, the determination of enantiomeric excess (ee) by chiral gas chromatography is a cornerstone technique in the broader field of diene chemistry research. gcms.cz Many reactions involving dienes, such as asymmetric Diels-Alder cycloadditions, are designed to produce chiral molecules where one enantiomer is favored over the other. mit.edulibretexts.org Accurately quantifying the success of such a synthesis relies on the ability to separate and measure the amount of each enantiomer produced. nih.gov

Chiral GC accomplishes this separation by using a stationary phase that is itself chiral. gcms.cz Derivatized cyclodextrins are commonly used as chiral selectors in the stationary phase. gcms.cz These molecules create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte as they pass through. One enantiomer may form a more stable transient diastereomeric complex with the stationary phase, causing it to be retained longer in the column than its mirror image. This difference in retention time allows for their separation and subsequent quantification. nih.gov The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. libretexts.org

| Chiral Stationary Phase | Analyte(s) | Key Separation Finding |

| Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin | 19 structurally related aromatic alcohols | Achieved separation of enantiomers, with the greatest enantiodiscrimination observed for 2,6-difluoro-alpha-methylbenzyl alcohol. nih.gov |

| Supelco ALPHADEX120 (Cyclodextrin-based) | Diels-Alder adducts of cyclopentadiene (B3395910) and methacrolein (B123484) (exo- and endo-isomers) | Successfully separated the R and S enantiomers of the major exo-diastereoisomer, allowing for the calculation of enantiomeric excess (e.g., 92.4% R vs. 7.6% S). mit.edu |

Computational and Theoretical Studies on 2,6,6 Trimethylhepta 2,4 Diene and General Diene Systems

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to predicting the electronic structure, which in turn governs the reactivity of a molecule. These computational approaches allow for the detailed examination of molecular orbitals, electron density distribution, and the energetic landscapes of chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-body systems, including complex organic molecules. nih.govmdpi.comresearchgate.netrsc.org DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. researchgate.net

For diene systems, DFT is instrumental in studying pericyclic reactions, such as the Diels-Alder reaction. researcher.life Calculations can predict activation energies and probe the influence of substituents on reaction rates and selectivity. researchgate.net For a molecule like 2,6,6-trimethylhepta-2,4-diene, DFT could be used to model its reaction with various dienophiles, providing insight into the stereochemical and regiochemical outcomes. The computed properties for a closely related isomer, (4Z)-2,4,6-trimethylhepta-2,4-diene, illustrate the type of data obtainable through these methods. nih.gov

Table 1: Computed Properties for (4Z)-2,4,6-trimethylhepta-2,4-diene

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 138.25 g/mol | PubChem |

| XLogP3 | 4.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 138.140850574 Da | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the electronic Schrödinger equation without empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer high accuracy, though often at a greater computational cost than DFT.

In diene research, ab initio calculations have been vital for locating and characterizing the transition states of reactions like the Diels-Alder cycloaddition. researchgate.netacs.org They provide a detailed picture of the potential energy surface, allowing researchers to distinguish between concerted and stepwise reaction mechanisms. researchgate.net For example, studies on the reaction of cyclopentadiene (B3395910) with various dienophiles have used ab initio methods to calculate activation energies and reaction exothermicities, providing a deeper understanding of reactivity and stereoselectivity. researchgate.net These methods are also applied to study conformational preferences in dienes, which is critical for their reactivity. acs.org

Conformational Landscapes and Isomeric Interconversions in Methyl-Substituted Heptadienes

The reactivity of a diene is profoundly influenced by its conformation. Acyclic dienes can exist in various spatial arrangements due to rotation around single bonds. The two most important planar conformations are the s-trans and s-cis rotamers. For a pericyclic reaction like the Diels-Alder reaction to occur, the diene must adopt the s-cis conformation. acs.org

In methyl-substituted heptadienes, such as this compound, the presence of methyl groups introduces steric interactions that influence the relative stability of different conformers. The bulky tert-butyl group at the C6 position would likely create significant steric hindrance, affecting the equilibrium between conformers and potentially influencing the molecule's ability to participate in certain reactions. Computational methods, including both DFT and ab initio calculations, are essential for mapping the potential energy surface related to bond rotations. iau.ir These studies can quantify the energy differences between various stable conformers and the energy barriers for their interconversion, providing critical insights into the molecule's dynamic behavior and reactivity. aip.orgacs.org

Elucidation of Reaction Mechanisms through Computational Simulations of Diene Transformations

Computational simulations are a cornerstone for elucidating the mechanisms of organic reactions, particularly pericyclic reactions which are common for dienes. rsc.orgresearchgate.netresearchgate.netwikipedia.org By mapping the entire reaction pathway from reactants to products, including transition states and any intermediates, these simulations provide a dynamic picture of the bond-breaking and bond-forming processes.

For diene transformations, simulations can distinguish between different mechanistic possibilities:

Concerted, Synchronous: All bonds are formed or broken simultaneously.

Concerted, Asynchronous: Bond formation/breaking is simultaneous but uneven at the transition state.

Stepwise: The reaction proceeds through a distinct intermediate.

Systematic computational studies on substituted dienes in Diels-Alder reactions have shown that substituent effects on the Gibbs free energy of the transition state are key determinants of reaction outcomes. acs.orgnih.gov For instance, the placement of methyl groups can raise or lower the activation barrier depending on their position, influencing the reaction rate. acs.orgnih.gov These computational models can rationalize experimentally observed selectivities and serve as predictive tools in synthetic planning. researchgate.net

Table 2: Predicted Gibbs Free Energy Barriers for Diels-Alder Reactions of Substituted Cyclopentadienes

| Diene Substituent | Position | Effect on ΔG‡ (Activation Barrier) |

|---|---|---|

| Methyl | 5a and 5b | Increases barrier significantly |

| Methyl | Other positions | Essentially no impact |

| Fluoro | 5a and 5b | Lowers barrier |

| Trifluoromethyl | 5a and 5b | Increases barrier |

| Trifluoromethyl | Other positions | Lowers barrier |

Data derived from systematic computational studies on substituted cyclopentadienes reacting with Me₂C=CMe₂. nih.gov

Prediction and Interpretation of Spectroscopic Properties (e.g., Nuclear Spin-Induced Optical Rotation)

Computational chemistry is not only predictive of reactivity but also a powerful tool for interpreting and predicting spectroscopic data. nih.govusda.govmpg.de Methods like Time-Dependent DFT (TD-DFT) can calculate electronic excitation energies, which correspond to UV-Vis absorption spectra. researchgate.net

A more specialized but promising technique is the prediction of Nuclear Spin-Induced Optical Rotation (NSOR). NSOR is a magneto-optic effect where the magnetic moments of spin-polarized nuclei cause a rotation in the plane of polarized light passing through a sample. chemrxiv.orgrsc.org This effect is highly sensitive to the local chemical environment of the nucleus, making it a potential new spectroscopic tool. chemrxiv.org

Quantum-chemical calculations using DFT can predict the magnitude of NSOR for specific nuclei within a molecule. rsc.org Studies on various hydrocarbons have shown that NSOR signals are correlated with structural features such as the position of a nucleus in a carbon chain, isomerism, and the proximity to unsaturated bonds. chemrxiv.org While specific NSOR calculations for this compound are not available, the methodology could be applied to predict the distinct signals for each of its unique ¹³C and ¹H nuclei, offering a theoretical fingerprint of the molecule. The ability to predict such properties aids in the structural elucidation of complex molecules and provides a deeper understanding of their electronic environment.

Q & A

Q. What established synthetic routes are available for 2,6,6-Trimethylcyclohepta-2,4-dien-1-one, and how do reaction conditions influence yield?

Methodological Answer :

- Grignard Reaction : A multi-step synthesis starting from β-ionone derivatives involves alkylation with Grignard reagents (e.g., allyl bromide) to extend the carbon chain, followed by oxidation or dehydration. This method is adapted from β-carotene synthesis pathways, where similar intermediates are used .

- Wittig Reaction : Alkylation of aldehydes with stabilized ylides (e.g., from allyl bromide) can generate conjugated dienes. For example, acrolein-derived Wittig reactions yield structurally related dienes, though yields depend on solvent polarity and temperature control .

Table 1 : Comparison of Synthetic Methods

Q. What spectroscopic and chromatographic techniques are optimal for characterizing 2,6,6-Trimethylcyclohepta-2,4-dien-1-one?

Methodological Answer :

- HPLC : Reverse-phase HPLC with hexane/isocratic elution can resolve this compound (retention time: ~28.75 min) alongside related terpenoids. Quantification via calibration curves is recommended .

- GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns for structural confirmation. Key ions include m/z 150 (molecular ion) and characteristic fragments (e.g., m/z 107 for cycloheptenone backbone) .

- NMR : ¹³C NMR resolves tautomeric forms (keto vs. enol). For example, carbonyl carbons appear at ~200 ppm, while conjugated dienes show signals at 120-140 ppm .

Q. What stability considerations are critical for storing this compound?

Methodological Answer :

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the conjugated diene system.

- Temperature : Long-term storage at –20°C minimizes thermal degradation.

- Purity Checks : Regular HPLC analysis (e.g., using methods from ) ensures degradation products (e.g., isophorone) are monitored.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for this compound?

Methodological Answer :

- Tautomerism : The compound may exist in keto-enol tautomeric forms (e.g., eucarvone derivatives). Use variable-temperature (VT) NMR to observe equilibrium shifts .

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts and identify dominant tautomers. Compare with experimental data to resolve contradictions .

Q. What role does this compound play in terpenoid biosynthesis pathways?

Methodological Answer :

- β-Carotene Synthesis : Acts as an intermediate in the Grignard-based elongation of β-ionone derivatives. For example, 2,6,6-trimethylcyclohexene intermediates undergo allylic oxidation to form carotenoid backbones .

- Enzyme Studies : Recombinant cytochrome P450 enzymes (e.g., CYP71 family) may catalyze regiospecific oxidations of similar bicyclic terpenes, as observed in plant metabolite studies .

Q. How can researchers evaluate the antimicrobial potential of 2,6,6-Trimethylcyclohepta-2,4-dien-1-one?

Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Related bicyclic compounds (e.g., dihydropinene) show MIC values of 12.5–50 µg/mL .

- Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction in Pseudomonas aeruginosa cultures after treatment with sub-MIC concentrations .

Q. What analytical strategies quantify this compound in complex plant extracts?

Methodological Answer :

- HPLC-DAD : Employ a C18 column with hexane/ethyl acetate (95:5) mobile phase. The compound elutes at ~28.75 min (λ = 254 nm), with a linear calibration range of 0.1–10 mg/mL .

- GC-MS Quantification : Use internal standards (e.g., dodecane) and selected ion monitoring (SIM) at m/z 150 for high sensitivity in lipid-rich matrices .

Q. Key Challenges & Contradictions :

- Structural Ambiguity : Some studies refer to linear hepta-2,4-diene derivatives, while others focus on cyclic ketones (e.g., cycloheptadienones). Confirm structural identity via X-ray crystallography or 2D NMR .

- Bioactivity Variability : Antimicrobial activity may depend on stereochemistry (e.g., cis vs. trans dienes). Use chiral chromatography to isolate enantiomers for comparative assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.